molecular formula C13H18ClN3O B12230187 N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12230187
M. Wt: 267.75 g/mol
InChI Key: ZJVTZHRFVHBHDC-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound offered for research and development purposes. It belongs to the class of N-substituted pyrazoles, which are significant scaffolds in medicinal chemistry and drug discovery . Pyrazole-containing compounds are frequently investigated for their diverse biological activities. Recent studies on structurally similar N-benzyl pyrazole compounds have demonstrated potential as antiproliferative agents in cellular models, indicating the value of this chemotype in oncological research . Furthermore, such molecules serve as versatile molecular building blocks and intermediates in organic synthesis, enabling the exploration of novel chemical spaces . The presence of the 2-methoxybenzyl group and the dimethylpyrazole core makes this amine a valuable intermediate for constructing more complex molecules for pharmaceutical and agrochemical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)14-8-11-6-4-5-7-13(11)17-3;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

ZJVTZHRFVHBHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of a benzylamine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can result in the activation or inhibition of specific biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogues can be categorized based on modifications to the pyrazole core or the benzyl/amine substituents:

Compound Name Molecular Formula Key Substituents Functional Group Relevance Reference
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O 1-methylpyrazole, 2-methoxybenzyl Amine for coordination; methoxy for solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Cyclopropylamine, pyridinyl Enhanced π-π interactions; cyclopropane for metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxyethylamide, 3-methylbenzoyl N,O-bidentate directing group for metal catalysis
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₈N₄S Methylthiopropyl, pyridinyl Thioether for redox activity

Key Observations :

  • Amine vs. Amide Groups : Unlike the benzamide derivative in , the target compound’s tertiary amine lacks a carbonyl group, reducing hydrogen-bonding capacity but increasing nucleophilicity for alkylation or coordination reactions.
  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound offers better lipophilicity compared to the hydroxyethyl group in , which may enhance membrane permeability in biological systems.
  • Aromatic vs.

Functional and Analytical Comparisons

Hydrogen Bonding and Crystallography

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy and amide groups form strong N–H⋯O and O–H⋯O hydrogen bonds, stabilizing crystal lattices.
  • Target Compound : The absence of a hydroxy group limits classical hydrogen bonding, but the methoxy oxygen may participate in weaker C–H⋯O interactions, as observed in related methoxybenzyl systems .

Mass Spectrometry Fragmentation

Fragmentation of the N-(2-methoxybenzyl) group generates characteristic ions:

  • m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), consistent with cleavage between the benzyl and pyrazole moieties . Similar patterns are observed in fluorobenzyl analogues (e.g., m/z = 109.0448, C₇H₆F⁺), highlighting the diagnostic utility of substituent-specific fragments .

Research Implications

  • Coordination Chemistry : The tertiary amine and methoxy group in the target compound could facilitate chelation of transition metals (e.g., Cu, Pd), akin to the N,O-bidentate system in .
  • Synthetic Optimization : Improved yields may require alternative catalysts (e.g., Pd-based systems) or solvent optimization, as demonstrated in .

Biological Activity

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxybenzyl substituent and two methyl groups at the 1 and 3 positions. Its molecular formula is C12H16N3OC_{12}H_{16}N_3O with a molecular weight of approximately 231.29 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of the pyrazole ring followed by substitution reactions to introduce the methoxybenzyl group. The following steps outline a general synthetic route:

  • Formation of Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Substitution : Introducing the methoxybenzyl group through nucleophilic substitution.
  • Methylation : Adding methyl groups at specified positions on the pyrazole ring.

This compound can also be synthesized using continuous flow reactors for improved efficiency in industrial applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating various biological pathways through interactions with enzymes and receptors. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for treating infections.
  • Anticancer Potential : Investigations have indicated that this compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Interaction : The compound has been studied for its ability to bind to enzymes involved in metabolic processes, suggesting potential roles in drug metabolism and therapeutic modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Methoxybenzyl)-1H-pyrazol-4-amineLacks dimethyl groups on the pyrazole ringDifferent reactivity and biological activity
N-(2-Methoxybenzyl)-1,3-dimethyl-1H-imidazol-4-amineContains an imidazole ring instead of pyrazolePotentially different biological activities due to ring structure
N-(2-Methoxybenzyl)-1,3-dimethyl-1H-triazol-4-amineFeatures a triazole ringDistinct interactions with targets compared to pyrazole derivatives

These comparisons highlight how specific substitutions influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Investigations into its interaction with specific enzymes revealed that it can act as an inhibitor in metabolic pathways critical for disease progression.

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